Digallium strontium tetraoxide

Description

Strontium aluminate (SrAl₂O₄), systematically named dialuminium strontium tetraoxide, is an inorganic compound with the CAS number 12004-37-3. It is a ceramic material characterized by its silver-gray powder appearance and slight solubility in water . Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| LogP | -0.14940 |

| Polar Surface Area (PSA) | 52.60000 |

| Solubility in Water | Slightly soluble |

| Physical Form | Silver-gray powder |

Strontium aluminate is widely used in phosphorescent materials (e.g., glow-in-the-dark pigments) due to its photoluminescent properties when doped with rare-earth elements like europium. However, critical data such as melting point, boiling point, and thermal stability remain undocumented in the available literature .

Properties

CAS No. |

12315-16-1 |

|---|---|

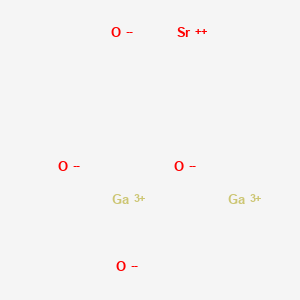

Molecular Formula |

Ga2O4Sr |

Molecular Weight |

291.062 |

IUPAC Name |

digallium;strontium;oxygen(2-) |

InChI |

InChI=1S/2Ga.4O.Sr/q2*+3;4*-2;+2 |

InChI Key |

BBOURCJYCZYPMK-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Ga+3].[Ga+3].[Sr+2] |

Synonyms |

digallium strontium tetraoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available

2.1 Strontium Aluminate vs. Calcium Aluminate (CaAl₂O₄)

- Structure : Both are members of the aluminate family with similar cubic spinel structures.

- Applications :

- Solubility : Strontium aluminate is slightly water-soluble, whereas calcium aluminate reacts exothermically with water, forming hydrated phases.

2.2 Strontium Aluminate vs. Barium Aluminate (BaAl₂O₄)

- Thermal Stability : Barium aluminate exhibits higher thermal stability (~1600°C decomposition) compared to strontium aluminate, which lacks documented thermal data .

- Luminescence : Strontium aluminate’s afterglow duration (up to 12 hours) surpasses barium aluminate’s shorter persistence.

2.3 Strontium Aluminate vs. Titanium Tetrachloride (TiCl₄)

- Physical State : Titanium tetrachloride is a volatile liquid (bp: 136°C), whereas strontium aluminate is a solid powder .

- Hazards : Titanium tetrachloride releases toxic HCl fumes upon hydrolysis, while strontium aluminate poses minimal reactivity risks .

Limitations and Discrepancies

- The term “digallium strontium tetraoxide” (SrGa₂O₄) is absent in the provided evidence, suggesting either a nomenclature error (e.g., confusion with dialuminium strontium tetraoxide) or a lack of documented research on gallium analogs.

- Data gaps (e.g., melting points, electronic properties) limit direct comparisons between strontium aluminates and hypothetical gallium-based analogs.

Q & A

Q. What are the standard synthesis protocols for SrGa₂O₄, and how can phase purity be validated?

- Methodological Answer : SrGa₂O₄ is typically synthesized via solid-state reaction or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of SrCO₃, Ga₂O₃, and oxygen sources are calcined at 1100–1300°C under controlled atmospheres. Phase purity is confirmed using X-ray diffraction (XRD) with Rietveld refinement to identify secondary phases (e.g., SrO or GaOₓ) . Thermal gravimetric analysis (TGA) should track mass changes during synthesis to optimize calcination parameters.

Q. How does SrGa₂O₄ stability vary under ambient vs. high-temperature conditions?

- Methodological Answer : Stability is assessed via isothermal annealing experiments. Samples are heated in a tube furnace (e.g., 800°C for 24 hours in air or inert gas), followed by XRD and scanning electron microscopy (SEM) to detect structural degradation or gallium sublimation. For reactive intermediates, protocols from peroxide-forming compound studies (e.g., controlled quenching, inert gas storage) can be adapted to prevent unintended oxidation .

Q. Which characterization techniques are critical for verifying SrGa₂O₄’s electronic structure?

- Methodological Answer :

- X-ray photoelectron spectroscopy (XPS) : Determines oxidation states of Sr and Ga.

- UV-Vis diffuse reflectance spectroscopy : Bandgap analysis via Tauc plots.

- Electron energy loss spectroscopy (EELS) : Maps oxygen vacancy distribution in TEM .

Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities in spectral data .

Advanced Research Questions

Q. How can SrGa₂O₄’s photocatalytic performance be systematically compared to analogous oxides (e.g., BiVO₄)?

- Methodological Answer : Design experiments using standardized pollutant degradation assays (e.g., methylene blue under UV/visible light). Control variables include:

- Surface area (BET analysis).

- Charge carrier lifetime (time-resolved photoluminescence).

- Reactive oxygen species (ROS) quantification via electron paramagnetic resonance (EPR) .

Meta-analysis frameworks from BiVO₄ studies (e.g., pollutant-specific efficiency comparisons) provide benchmarking strategies .

Q. What computational approaches resolve contradictions in reported bandgap values for SrGa₂O₄?

- Methodological Answer : Discrepancies often arise from defect states or doping. Use hybrid DFT (e.g., HSE06 functional) to model defect formation energies and electronic structures. Pair simulations with experimental data (e.g., photoelectrochemical measurements) to isolate contributions from oxygen vacancies or Ga³⁺ reduction .

Q. How should researchers address inconsistencies in SrGa₂O₄’s thermal expansion coefficients?

- Methodological Answer : Perform high-temperature XRD (HT-XRD) across multiple heating/cooling cycles to assess hysteresis. Compare results with dilatometry data. If contradictions persist, evaluate sample porosity via mercury intrusion porosimetry, as trapped gases may distort thermal expansion measurements .

Data Contradiction Analysis Framework

Q. Example Workflow for Conflicting Results :

Identify variables : Synthesis route (e.g., sol-gel vs. solid-state), characterization conditions (e.g., vacuum vs. ambient SEM).

Replicate experiments : Follow protocols from peer-reviewed studies (e.g., calcination dwell times, quenching rates) .

Cross-validate : Use complementary techniques (e.g., TEM for localized defects vs. XRD for bulk structure).

Publish negative results : Document failed replications to refine community standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.